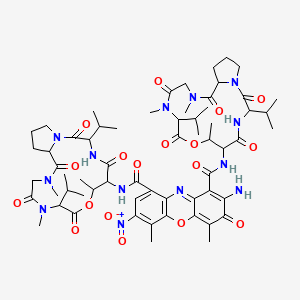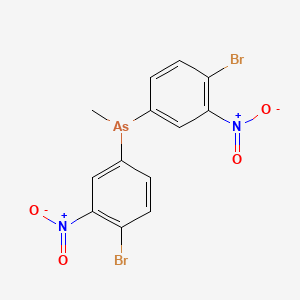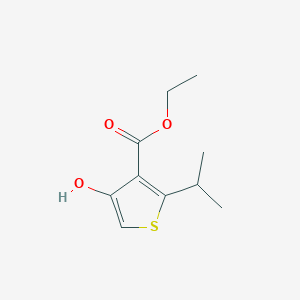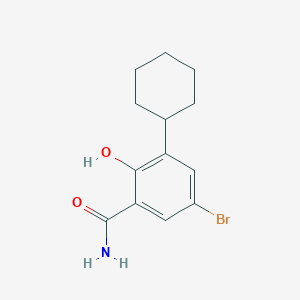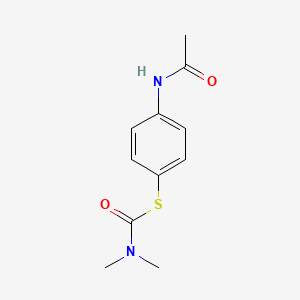
Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products
作用机制
The mechanism of action of Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
相似化合物的比较
Similar Compounds
Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate: Similar in structure but with a different substitution pattern on the dioxolane ring.
Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate: Another dioxolane derivative with distinct stereochemistry and functional groups.
Uniqueness
Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
属性
CAS 编号 |
5404-43-3 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C11H20O4/c1-5-13-10(12)6-7-11(4)14-8(2)9(3)15-11/h8-9H,5-7H2,1-4H3 |
InChI 键 |
RPXDJXMPUKYBNM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1(OC(C(O1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


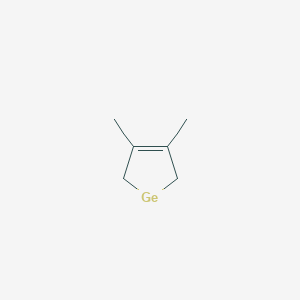

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
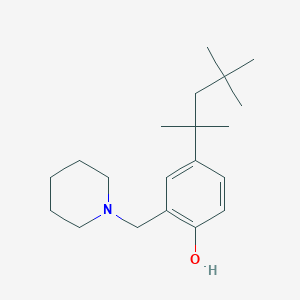
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
